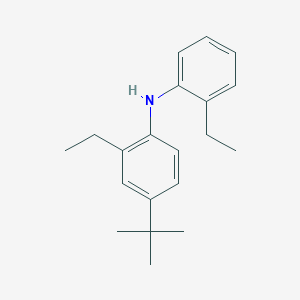
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline is an organic compound with the molecular formula C19H23N It is a derivative of aniline, featuring tert-butyl and ethyl substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline typically involves the reaction of 4-tert-butylaniline with 2-ethylphenylamine under specific conditions. One common method includes:
Starting Materials: 4-tert-butylaniline and 2-ethylphenylamine.
Solvent: Toluene is often used as a solvent.
Catalyst: A suitable catalyst such as palladium on carbon (Pd/C) may be employed.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylaniline: A simpler derivative with only a tert-butyl group.
2-Ethylaniline: Contains an ethyl group on the aromatic ring.
N-Phenyl-2-ethylamine: Similar structure but lacks the tert-butyl group.
Uniqueness
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
113644-15-8 |
|---|---|
Fórmula molecular |
C20H27N |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
4-tert-butyl-2-ethyl-N-(2-ethylphenyl)aniline |
InChI |
InChI=1S/C20H27N/c1-6-15-10-8-9-11-18(15)21-19-13-12-17(20(3,4)5)14-16(19)7-2/h8-14,21H,6-7H2,1-5H3 |
Clave InChI |
OWDDMOLXUHLNKQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC2=C(C=C(C=C2)C(C)(C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


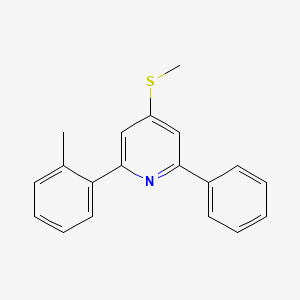
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

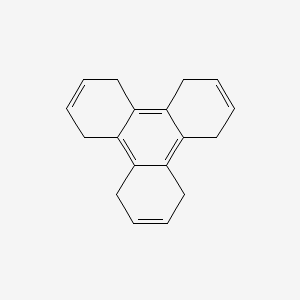
![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
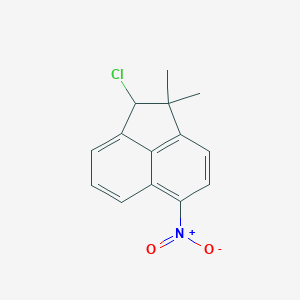
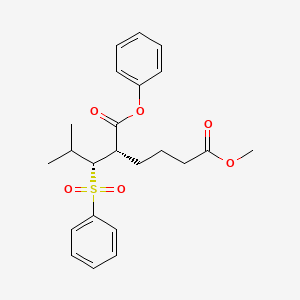
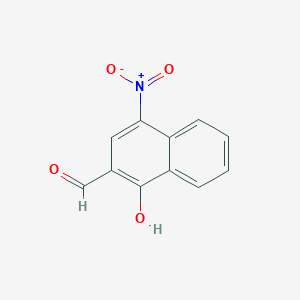
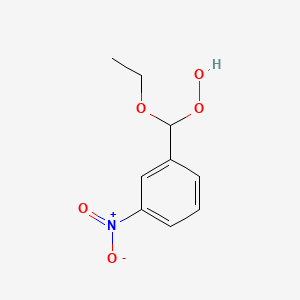
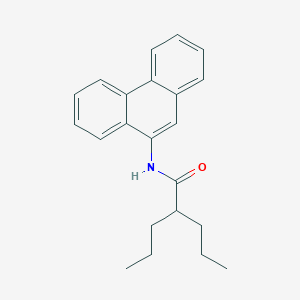
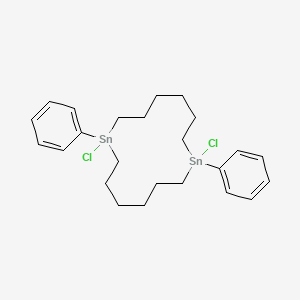
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)

![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
